8-bromo-6-chloroquinoline-2-carbaldehyde

Catalog No.
S6473233
CAS No.
904369-24-0
M.F
C10H5BrClNO
M. Wt
270.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-6-chloroquinoline-2-carbaldehyde

CAS Number

904369-24-0

Product Name

8-bromo-6-chloroquinoline-2-carbaldehyde

Molecular Formula

C10H5BrClNO

Molecular Weight

270.5
  • Search Results

    • A search for "8-bromo-6-chloroquinoline-2-carbaldehyde" in scientific databases like PubChem and Google Scholar yielded no significant results related to its research applications.
    • On vendor sites, there is information available for similar compounds, such as 6-bromo-8-chloroquinoline and 6-bromo-2-chloroquinoline-3-carbaldehyde, but not for the specific compound of interest [].
  • Future Research PotentialWhile there's no current research documented, the presence of a quinoline ring and a carbaldehyde functional group suggests potential for interesting research avenues. Quinolines are a class of heterocyclic aromatic compounds with various biological activities []. The carbaldehyde group is a reactive group that can participate in different chemical reactions for further functionalization.

8-bromo-6-chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound belonging to the quinoline family. Its molecular formula is C10H5BrClNO\text{C}_{10}\text{H}_{5}\text{BrClNO}, with a molecular weight of approximately 270.51 g/mol. The structure features bromine and chlorine substituents at the 8th and 6th positions, respectively, along with an aldehyde functional group at the 2nd position of the quinoline ring. This unique substitution pattern contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields of research .

  • Oxidation: The compound can undergo oxidation reactions using agents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
  • Reduction: Reduction can be performed with reagents such as lithium aluminum hydride or sodium borohydride, which can convert the aldehyde group into an alcohol.
  • Nucleophilic Substitution: The bromine and chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles under suitable conditions. This flexibility in reactivity is beneficial for synthesizing diverse derivatives .

Quinoline derivatives, including 8-bromo-6-chloroquinoline-2-carbaldehyde, exhibit significant biological activities. They have been studied for their potential as:

  • Antimicrobial Agents: Some studies suggest that quinoline derivatives can inhibit bacterial growth by interfering with DNA synthesis pathways.
  • Antimalarial Compounds: The structural characteristics of this compound may contribute to its efficacy against malaria parasites.
  • Anticancer Properties: Research indicates that certain quinoline derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

The synthesis of 8-bromo-6-chloroquinoline-2-carbaldehyde can be achieved through various methods:

  • Ullmann Coupling Reaction: This method involves the coupling of halogenated quinolines with aryl amines or other nucleophiles under copper catalysis.
  • Formylation Reactions: The introduction of the aldehyde group can be accomplished through formylation techniques such as the Vilsmeier-Haack reaction, where a chloroquinoline is treated with phosphorus oxychloride and dimethylformamide.
  • Bromination and Chlorination: Selective bromination and chlorination at specific positions on the quinoline ring can be performed using appropriate halogenating agents .

8-bromo-6-chloroquinoline-2-carbaldehyde finds applications across various domains:

  • Chemical Research: It serves as a building block for synthesizing more complex quinoline derivatives used in organic synthesis and catalysis.
  • Biological Studies: The compound is utilized in developing fluorescent probes and imaging agents for biological systems.
  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it valuable in drug discovery processes.
  • Industrial Uses: It is employed in producing dyes and pigments due to its unique electronic properties.

Studies on the interactions of 8-bromo-6-chloroquinoline-2-carbaldehyde with biological targets reveal its mechanism of action. It may interact with enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death. These interactions underline its potential as a lead compound in antibiotic development .

Several compounds share structural similarities with 8-bromo-6-chloroquinoline-2-carbaldehyde, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Properties
2-Chloroquinoline-3-carbaldehydeChlorine at position 2; aldehyde at position 3Different reactivity; used in organic synthesis
8-HydroxyquinolineHydroxy group at position 8; known for chelationEffective metal ion chelator; used in biochemistry
6-MethoxyquinolineMethoxy group at position 6; versatile synthetic utilityUsed in pharmaceuticals; exhibits varied biological activity

The uniqueness of 8-bromo-6-chloroquinoline-2-carbaldehyde lies in its specific halogen substitutions and aldehyde functionality, which impart distinct chemical reactivity and biological activity compared to these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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